Bergenin's Hepatoprotective Efficacy is Comparable to Gallic Acid at a 10-Fold Lower Dose
In an ethanol-induced oxidative stress model in ICR mice, bergenin administered at 10 mg/kg/day for 7 days showed hepatoprotective activity comparable to gallic acid administered at 100 mg/kg/day [1]. Both compounds significantly reduced plasma levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), reactive oxygen species (ROS), and malondialdehyde (MDA) compared to the ethanol-treated control group [1].
| Evidence Dimension | In vivo hepatoprotective activity (restoration of hepatic glutathione profile) |
|---|---|
| Target Compound Data | Bergenin at 10 mg/kg/day |
| Comparator Or Baseline | Gallic acid at 100 mg/kg/day |
| Quantified Difference | Comparable hepatoprotective activity between bergenin 10 mg/kg and gallic acid 100 mg/kg, indicating a 10-fold greater potency on a dose basis. |
| Conditions | Ethanol-induced oxidative stress model in male ICR mice; 7-day pre-treatment. |
Why This Matters
This 10-fold dose advantage for in vivo efficacy supports the selection of bergenin over gallic acid for research into liver protection and in formulations where a lower active ingredient load is desired.
- [1] Bergenin Exhibits Hepatoprotective Activity Against Ethanol-Induced Oxidative Stress in ICR Mice. Current Topics in Nutraceutical Research. 2020; 18(4):297-302. View Source
